molecular formula C20H24N2O4S B2932747 2-(2-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide CAS No. 922036-47-3

2-(2-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide

Cat. No.: B2932747
CAS No.: 922036-47-3
M. Wt: 388.48
InChI Key: YJLOSJDBNIJKJQ-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a synthetic compound that combines the structural features of 2-methylphenoxy and 1,2,3,4-tetrahydroisoquinoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide typically involves the following steps:

    Formation of 2-methylphenoxyacetic acid: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride: This involves the sulfonylation of 1,2,3,4-tetrahydroisoquinoline using chlorosulfonic acid.

    Coupling Reaction: The final step involves the coupling of 2-methylphenoxyacetic acid with 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy or tetrahydroisoquinoline moieties.

    Reduction: Reduced forms of the sulfonyl or acetamide groups.

    Substitution: Substituted derivatives at the phenoxy or sulfonyl positions.

Scientific Research Applications

2-(2-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-6-2-5-9-19(16)26-15-20(23)21-11-13-27(24,25)22-12-10-17-7-3-4-8-18(17)14-22/h2-9H,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLOSJDBNIJKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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